2-Cyclopropyl-6-(pyridin-4-yl)pyrimidine-4-carbonitrile
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Overview
Description
2-Cyclopropyl-6-(pyridin-4-yl)pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 2-position, a pyridin-4-yl group at the 6-position, and a carbonitrile group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with 4-pyridylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-(pyridin-4-yl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-Cyclopropyl-6-(pyridin-4-yl)pyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Explored for its therapeutic potential in the treatment of various cancers due to its ability to inhibit specific kinases involved in cell proliferation.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidine-4-carbonitrile involves the inhibition of specific kinases, such as CDK2 (cyclin-dependent kinase 2). The compound binds to the active site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Properties
Molecular Formula |
C13H10N4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-cyclopropyl-6-pyridin-4-ylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C13H10N4/c14-8-11-7-12(9-3-5-15-6-4-9)17-13(16-11)10-1-2-10/h3-7,10H,1-2H2 |
InChI Key |
KMOKUMBXDIMNGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)C3=CC=NC=C3)C#N |
Origin of Product |
United States |
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